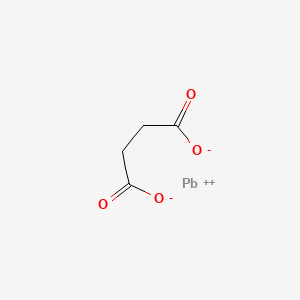
Lead succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lead succinate is an inorganic compound with the chemical formula Pb(C4H4O4). It is a lead salt of succinic acid, which is a dicarboxylic acid. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead succinate can be synthesized through a precipitation reaction. One common method involves reacting lead nitrate with succinic acid in an aqueous solution. The reaction is as follows: [ \text{Pb(NO}_3\text{)}_2 + \text{C}_4\text{H}_6\text{O}_4 \rightarrow \text{Pb(C}_4\text{H}_4\text{O}_4\text{)} + 2\text{HNO}_3 ]
Industrial Production Methods: Industrial production of this compound typically involves the same precipitation method but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The resulting this compound is then filtered, washed, and dried for further use.
Chemical Reactions Analysis
Types of Reactions: Lead succinate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield lead metal and succinic acid.
Substitution: this compound can participate in substitution reactions where the succinate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxide and other lead compounds.
Reduction: Lead metal and succinic acid.
Substitution: New lead salts with different anions.
Scientific Research Applications
Lead succinate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other lead compounds and as a reagent in analytical chemistry.
Biology: this compound is studied for its potential effects on biological systems, particularly in toxicology.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a contrast agent.
Industry: It is used in the production of certain types of glass and ceramics, where it imparts specific properties to the final product.
Mechanism of Action
The mechanism by which lead succinate exerts its effects involves its interaction with cellular components. Lead ions can interfere with various biochemical pathways, including those involving enzymes and proteins. The succinate ion, being a part of the tricarboxylic acid cycle, can also influence cellular metabolism. The combined effect of lead and succinate ions can lead to significant changes in cellular function and viability.
Comparison with Similar Compounds
Lead acetate: Another lead salt with different properties and applications.
Lead carbonate: Used in different industrial applications and has distinct chemical behavior.
Lead chloride: Known for its use in the production of lead-based pigments.
Uniqueness of Lead Succinate: this compound is unique due to its combination of lead and succinate ions, which impart specific chemical and physical properties. Its applications in both scientific research and industry highlight its versatility and importance.
Properties
CAS No. |
1191-18-0 |
|---|---|
Molecular Formula |
C4H4O4Pb |
Molecular Weight |
323 g/mol |
IUPAC Name |
butanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O4.Pb/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+2/p-2 |
InChI Key |
CEYLPYBDQDCTPB-UHFFFAOYSA-L |
Canonical SMILES |
C(CC(=O)[O-])C(=O)[O-].[Pb+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5(6H)-Benzocyclooctenone, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-7,8,9,10-tetrahydro-](/img/structure/B12641418.png)

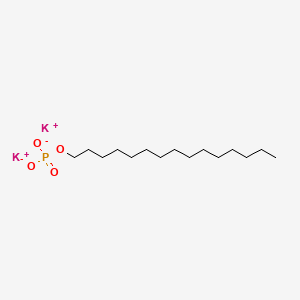
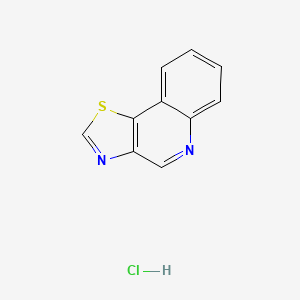

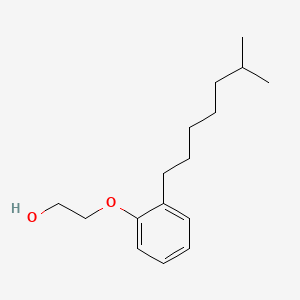
![2-[[(3E)-3-benzylidene-2-oxocyclopentyl]methyl]-6-(cyclohexen-1-yl)cyclohexan-1-one](/img/structure/B12641473.png)
![1-[(3-Chlorophenyl)methyl]-4-(piperazin-1-yl)-1H-indole-2,3-dione](/img/structure/B12641480.png)
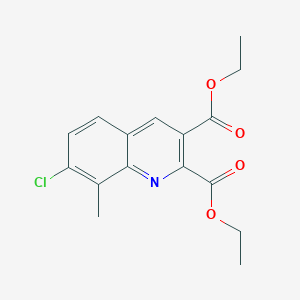
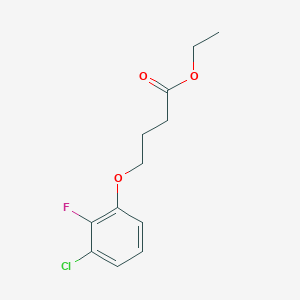

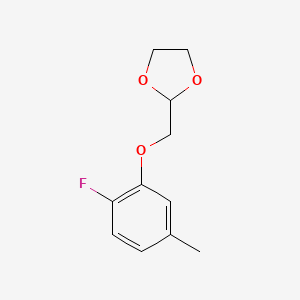

![Benzoic acid, 2-(acetyloxy)-, 4-[[4-(4-chlorophenyl)-2-thiazolyl]amino]phenyl ester](/img/structure/B12641506.png)
